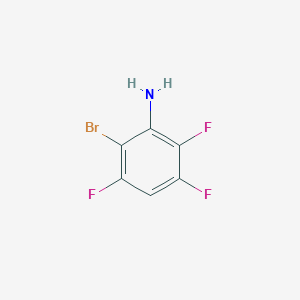

2-Bromo-3,5,6-trifluoroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrF3N |

|---|---|

Molecular Weight |

225.99 g/mol |

IUPAC Name |

2-bromo-3,5,6-trifluoroaniline |

InChI |

InChI=1S/C6H3BrF3N/c7-4-2(8)1-3(9)5(10)6(4)11/h1H,11H2 |

InChI Key |

ZXYBDFMOZPSKES-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)N)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Accessing 2 Bromo 3,5,6 Trifluoroaniline and Analogous Fluorinated Anilines

Strategies for ortho-Bromination of Substituted Anilines

The selective introduction of a bromine atom at the position ortho to the amino group in anilines is a fundamental transformation in organic synthesis. The directing effect of the amino group strongly favors substitution at the ortho and para positions. However, achieving mono-ortho-bromination, especially in highly activated or poly-substituted systems, requires careful selection of reagents and reaction conditions to control regioselectivity and prevent polybromination.

Direct Electrophilic Bromination Approaches

Direct electrophilic bromination is a common method for introducing bromine onto an aniline (B41778) ring. The high electron-donating ability of the amino group activates the aromatic ring towards electrophilic attack.

Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are widely used reagents for the bromination of anilines. Molecular bromine is a strong brominating agent that can lead to polybromination, often yielding 2,4,6-tribromoaniline when reacted with aniline in polar solvents. wikipedia.orgyoutube.com The reaction with Br₂ is a classic example of electrophilic aromatic substitution where the bromine molecule becomes polarized, allowing for the attack by the electron-rich aniline ring.

N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine. wikipedia.orgorganic-chemistry.org It is particularly useful for achieving mono-bromination, and the regioselectivity can often be controlled by the choice of solvent. lookchem.com The solvent polarity can influence the nature of the brominating species and the reaction pathway. For instance, in the bromination of anilines with electron-withdrawing groups in the meta position, the regioselectivity of the NBS-mediated reaction is markedly dependent on the polarity of the solvent. lookchem.com

| Reagent | Characteristics | Common Applications |

| **Molecular Bromine (Br₂) ** | Strong, often leads to polybromination. | Synthesis of polybrominated anilines. |

| N-Bromosuccinimide (NBS) | Milder, more selective, regioselectivity can be solvent-dependent. | Monobromination of anilines, allylic and benzylic bromination. wikipedia.org |

While the high reactivity of the aniline ring often obviates the need for a catalyst, Lewis acids such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃) can be employed to enhance the electrophilicity of the brominating agent. pearson.com In less reactive aniline derivatives, a Lewis acid can polarize the Br-Br bond in molecular bromine, generating a more potent electrophile.

However, in the case of highly activated anilines, the use of a Lewis acid catalyst is generally not required and can sometimes lead to undesired side reactions or a decrease in selectivity. The strong electron-donating nature of the amino group is typically sufficient to activate the ring for bromination. pearson.com Zirconium(IV) chloride has been shown to catalyze benzylic bromination with N-bromosuccinimide, proceeding through a radical generation pathway, which contrasts with Brønsted acid catalysis that promotes aromatic ring bromination. nih.gov

Proton transfer plays a crucial role in the mechanism of electrophilic aromatic substitution of anilines. In acidic conditions, the amino group can be protonated to form an anilinium ion. The -NH₃⁺ group is a deactivating, meta-directing group. This change in the directing effect can be exploited to control the regioselectivity of bromination. By carefully controlling the acidity of the reaction medium, it is possible to influence the position of bromination. However, for the synthesis of ortho-bromo anilines, strongly acidic conditions are generally avoided to maintain the ortho-, para-directing influence of the amino group.

Indirect Bromination via Diazotization and Subsequent Halogenation (Sandmeyer-Type Reactions)

The Sandmeyer reaction provides an alternative and highly versatile method for the introduction of bromine onto an aromatic ring, including anilines. wikipedia.org This two-step process involves the conversion of the primary aromatic amine to a diazonium salt, followed by the substitution of the diazonium group with a bromide ion, typically using a copper(I) bromide catalyst. wikipedia.orgnih.gov

The key advantage of the Sandmeyer reaction is that the position of the incoming bromine atom is determined by the initial position of the amino group, offering excellent regiochemical control. This method is particularly useful for synthesizing isomers that are difficult to obtain through direct electrophilic substitution. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Introduction of Fluorine Atoms via Established and Emerging Methodologies

The introduction of fluorine atoms into aromatic rings is of significant interest in medicinal and materials chemistry due to the unique properties conferred by fluorine, such as increased metabolic stability and altered electronic properties.

One of the most established methods for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction . scienceinfo.comtaylorfrancis.comwikipedia.org This reaction involves the diazotization of a primary aromatic amine in the presence of fluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate salt. scienceinfo.com Thermal decomposition of this salt then yields the corresponding aryl fluoride. taylorfrancis.com While effective, this method can require high temperatures and the isolation of potentially explosive diazonium salts can be a safety concern. scienceinfo.com Recent advancements have focused on developing milder and more efficient variations of this reaction, including the use of continuous flow protocols to avoid the isolation of diazonium intermediates. researchgate.net

Nucleophilic aromatic substitution (SNAr) is another powerful strategy for introducing fluorine atoms, particularly on electron-deficient aromatic rings. masterorganicchemistry.comwikipedia.orglibretexts.org In this reaction, a good leaving group on the aromatic ring is displaced by a fluoride ion. The reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com While chlorine and bromine are common leaving groups, fluorine itself can act as a leaving group in SNAr reactions, although its departure is not the rate-limiting step. masterorganicchemistry.com

Halogen Exchange Reactions (Halex Reaction)

The Halogen Exchange (Halex) reaction is a powerful and widely utilized method for the synthesis of aryl fluorides from the corresponding aryl chlorides or bromides. wikipedia.orgacsgcipr.org This nucleophilic aromatic substitution (SNAr) reaction typically employs an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), as the fluorine source. wikipedia.orggoogle.com The reaction is generally carried out at elevated temperatures in aprotic polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). wikipedia.org

The efficiency of the Halex reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups, such as nitro groups, ortho and para to the leaving halogen, significantly activates the ring towards nucleophilic attack, facilitating the exchange. wikipedia.orgacsgcipr.org This principle is crucial in the synthesis of precursors to fluorinated anilines. For instance, a chlorinated or brominated nitroaromatic compound can be converted to its fluorinated counterpart via the Halex process, followed by the reduction of the nitro group to an amine. wikipedia.org

While the direct synthesis of 2-bromo-3,5,6-trifluoroaniline via a Halex reaction on a precursor like 2,3,5,6-tetrachloro-1-nitrobenzene is plausible, the regioselectivity of the fluorine introduction can be challenging to control. The reaction conditions, including the choice of fluoride source, solvent, and temperature, must be carefully optimized to achieve the desired substitution pattern. Phase-transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt, thereby improving reaction rates and yields. acsgcipr.org

Table 1: Key Parameters of the Halex Reaction

| Parameter | Description | Common Examples |

|---|---|---|

| Fluoride Source | Provides the fluoride anion for nucleophilic attack. | Potassium fluoride (KF), Cesium fluoride (CsF), Tetrabutylammonium fluoride (TBAF) wikipedia.org |

| Substrate | Aromatic ring with a leaving group (Cl or Br) and activating groups. | Nitro-substituted aryl chlorides/bromides wikipedia.org |

| Solvent | Aprotic polar solvents to dissolve reactants and facilitate the reaction. | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Sulfolane wikipedia.org |

| Temperature | Typically high temperatures are required to overcome the activation energy. | 150-250 °C wikipedia.org |

| Catalyst | Phase-transfer catalysts to increase the solubility and reactivity of the fluoride source. | Aminophosphonium salts google.com |

Electrophilic and Nucleophilic Fluorination Strategies for Aromatic Systems

The direct introduction of fluorine onto an aromatic ring can be achieved through either electrophilic or nucleophilic fluorination strategies. alfa-chemistry.comsigmaaldrich.com

Electrophilic Fluorination involves the reaction of an electron-rich aromatic system with an electrophilic fluorine source. wikipedia.orgsigmaaldrich.com Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly used N-F reagents that deliver an electrophilic fluorine atom. alfa-chemistry.comwikipedia.org This method is particularly useful for the late-stage fluorination of complex molecules. alfa-chemistry.com However, controlling the regioselectivity of electrophilic aromatic substitution on highly substituted anilines can be challenging due to the directing effects of both the amino group and existing halogens. The strong activating and ortho-, para-directing nature of the amino group often leads to a mixture of products. chemistrysteps.com

Nucleophilic Fluorination , as discussed in the context of the Halex reaction, involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophilic fluoride source. alfa-chemistry.comsigmaaldrich.com This SNAr mechanism is highly effective for synthesizing fluorinated aromatics when suitable precursors are available. acsgcipr.orgalfa-chemistry.com For the synthesis of compounds like this compound, a nucleophilic approach starting from a polychlorinated or polybrominated aniline or nitrobenzene (B124822) derivative is a more common and controllable strategy.

Transition Metal-Catalyzed C-H Fluorination Techniques

In recent years, transition metal-catalyzed C-H fluorination has emerged as a powerful tool for the direct introduction of fluorine atoms into aromatic systems, offering an alternative to classical methods. nih.govbeilstein-journals.orgdntb.gov.ua Palladium catalysis has been at the forefront of these developments. nih.govnih.gov These methods often utilize a directing group to achieve high regioselectivity. The catalyst, typically a palladium complex, facilitates the cleavage of a specific C-H bond and subsequent formation of a C-F bond. nih.gov

The general mechanism involves the coordination of the directing group to the metal center, followed by ortho-C-H activation to form a palladacycle intermediate. This intermediate then reacts with a fluorine source, which can be either an electrophilic reagent like Selectfluor® or a nucleophilic source in the presence of an oxidant, to afford the fluorinated product and regenerate the active catalyst. nih.govnih.gov While this technique holds great promise for the synthesis of complex fluorinated anilines, its application to the specific synthesis of this compound would require a suitable directing group strategy to control the site of fluorination on a pre-brominated and partially fluorinated aniline precursor.

Multi-Step Synthetic Sequences for Complex Halogenated Anilines

The synthesis of highly substituted anilines like this compound often necessitates multi-step synthetic sequences involving a combination of nitration, reduction, halogenation, and functional group interconversions. chemicalbook.comnih.govub.edu

Precursor Synthesis Involving Nitration and Reduction of Fluorinated Aromatics

A common strategy for the synthesis of fluorinated anilines begins with the nitration of a commercially available fluorinated aromatic compound. chemistrysteps.comyoutube.com The nitro group serves as a precursor to the aniline functionality and also acts as a strong electron-withdrawing group, activating the aromatic ring for subsequent nucleophilic aromatic substitution reactions if needed. chemistrysteps.com

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. youtube.com The regioselectivity of the nitration is governed by the directing effects of the existing fluorine and other substituents on the ring. Following nitration, the nitro group is reduced to an amine. This reduction can be achieved using various methods, including catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. chemicalbook.comyoutube.com For example, the synthesis of 2-bromo-3-fluoroaniline (B56032) has been reported via the reduction of 2-bromo-1-fluoro-3-nitrobenzene using reagents like nickel chloride and sodium borohydride or catalytic hydrogenation with Raney nickel. chemicalbook.com

Sequential Halogenation and Functional Group Interconversions

Once a fluorinated aniline or its nitro precursor is obtained, further halogenation steps can be carried out to introduce the desired bromine and additional fluorine atoms. The order of these halogenation steps is crucial for achieving the correct substitution pattern.

Electrophilic bromination of an aniline derivative can be performed using bromine in a suitable solvent. wikipedia.org The strong activating and ortho-, para-directing effect of the amino group often necessitates the use of a protecting group, such as an acetyl group, to moderate its reactivity and control the regioselectivity of the bromination. google.com After bromination, the protecting group is removed to regenerate the aniline.

Functional group interconversions are also key to these multi-step syntheses. For instance, a diazotization reaction of an aniline, followed by a Sandmeyer-type reaction, can be used to introduce a halogen or other functional groups. acs.org

Palladium-Catalyzed Cross-Coupling and C-N Coupling Approaches for Arylation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds and the synthesis of anilines. nih.govnih.govorganic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govacs.org

For the synthesis of complex anilines, this methodology can be applied to couple an amine with a highly substituted aryl halide. For example, a pre-functionalized aromatic ring containing the desired bromine and fluorine atoms could be coupled with an ammonia (B1221849) equivalent or a protected amine to generate the final aniline product. organic-chemistry.org The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the catalytic cycle, which involves oxidative addition, transmetalation (in the case of Suzuki-type couplings), and reductive elimination. nih.govyoutube.com

While highly effective for arylation, the direct application to form this compound would likely involve the synthesis of a 1,2-dibromo-3,5,6-trifluorobenzene precursor, followed by a selective amination reaction. The challenge lies in achieving the selective replacement of one bromine atom over the other and avoiding side reactions.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Description | Advantages | Limitations |

|---|---|---|---|

| Halogen Exchange (Halex) Reaction | Nucleophilic substitution of a halogen with fluoride. wikipedia.org | Cost-effective for large-scale production, utilizes readily available starting materials. wikipedia.org | Requires high temperatures and electron-deficient substrates; regioselectivity can be an issue. acsgcipr.org |

| Electrophilic Fluorination | Direct fluorination of electron-rich aromatics. wikipedia.org | Useful for late-stage fluorination. alfa-chemistry.com | Poor regioselectivity with strongly activating groups like amines. chemistrysteps.com |

| Transition Metal-Catalyzed C-H Fluorination | Direct conversion of a C-H bond to a C-F bond. nih.gov | High atom economy, can functionalize complex molecules. beilstein-journals.org | Often requires a directing group for regioselectivity, catalyst cost. nih.gov |

| Multi-Step Synthesis | Sequential nitration, reduction, and halogenation. chemicalbook.com | Allows for precise control over the substitution pattern. | Can be lengthy, leading to lower overall yields. |

| Palladium-Catalyzed Cross-Coupling | Formation of C-N bonds via coupling of an aryl halide and an amine. nih.gov | Broad substrate scope, high functional group tolerance. nih.gov | Requires pre-functionalized starting materials, catalyst cost. |

Formation of Arylated Fluoroanilines

The construction of a carbon-nitrogen (C-N) bond is the cornerstone of synthesizing arylated fluoroanilines. Among the most powerful and versatile methods for this transformation is the palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org This reaction facilitates the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com

For the synthesis of a compound like this compound, a plausible retrosynthetic analysis would involve the palladium-catalyzed coupling of a polyhalogenated aromatic precursor, such as 1,2-dibromo-3,4,5-trifluorobenzene, with an ammonia equivalent. The Buchwald-Hartwig reaction has proven effective for a wide range of substrates, including electron-deficient and sterically hindered aryl halides, which are characteristic of polyhalogenated systems. wikipedia.org

The catalyst system is a critical component of this reaction. It typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand. The choice of ligand is crucial for the reaction's success, influencing catalyst stability, activity, and substrate scope. rug.nl For challenging substrates like polyhalogenated benzenes, sterically hindered biarylphosphine ligands such as AdBippyPhos and tBuBrettPhos have demonstrated high efficacy. nih.govnih.gov These ligands promote the formation of the active monoligated palladium(0) species that initiates the catalytic cycle.

The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine (R-NH₂) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The final step involves the reductive elimination from the Pd(II) complex to form the desired C-N bond and regenerate the Pd(0) catalyst. libretexts.org

While direct synthesis of this compound via this method is not extensively documented in readily available literature, the synthesis of analogous compounds such as 2-bromo-3-fluoroaniline and 2-bromo-6-fluoroaniline has been reported through various means, including the reduction of a corresponding nitroaromatic precursor. chemicalbook.comgoogle.com For instance, 2-bromo-3-fluoroaniline can be prepared by the reduction of 2-bromo-1-fluoro-3-nitrobenzene using reagents like nickel chloride and sodium borohydride or through catalytic hydrogenation. chemicalbook.com Similarly, multi-step syntheses starting from simpler materials like o-fluoroaniline have been devised to produce 2-bromo-6-fluoroaniline. google.com These examples underscore the feasibility of synthesizing polyhalogenated anilines, and the Buchwald-Hartwig amination remains a primary strategy for the direct arylation of amines.

Table 1: Reaction Conditions for the Synthesis of a Fluorinated Aniline Analog

| Starting Material | Reagents | Catalyst | Solvent | Product | Yield |

| 2-bromo-1-fluoro-3-nitrobenzene | Hydrogen, Raney Nickel | Nickel | Methanol | 2-bromo-3-fluoroaniline | 98% |

| 2-bromo-1-fluoro-3-nitrobenzene | NiCl₂, NaBH₄ | Nickel | Methanol | 2-bromo-3-fluoroaniline | 70% |

This table is based on data for the synthesis of 2-bromo-3-fluoroaniline, an analog of the target compound. chemicalbook.com

Considerations for C-N Coupling of Fluoroalkylamines

The electronic properties of fluorine-containing amines introduce specific challenges and considerations in C-N coupling reactions. The strong electron-withdrawing nature of fluoroalkyl groups decreases the nucleophilicity of the amine nitrogen, potentially slowing down the reaction rate. nih.gov Furthermore, the resulting fluoroalkylaniline products can exhibit instability under the harsh conditions often employed in cross-coupling reactions, such as high temperatures and the use of strong bases. nih.gov

Research into the palladium-catalyzed arylation of fluoroalkylamines has led to the development of specialized reaction conditions to overcome these obstacles. nih.gov A key finding is that strong bases, which are commonly used in Buchwald-Hartwig aminations, can lead to the decomposition of the desired fluoroalkylaniline product. nih.gov Consequently, the use of weaker bases, such as potassium phenoxide (KOPh), has been shown to be highly effective. nih.gov These milder conditions not only preserve the integrity of the product but also enhance the functional group tolerance of the reaction.

The mechanism of the C-N coupling is also influenced by the presence of fluoroalkyl substituents. Due to the electron-withdrawing effect of the fluoroalkyl group on the nitrogen atom, the turnover-limiting step of the catalytic cycle is often the reductive elimination step, where the C-N bond is formed. nih.gov This is in contrast to many other Buchwald-Hartwig reactions where oxidative addition can be rate-limiting.

For the successful coupling of fluoroalkylamines, the selection of an appropriate catalyst system is paramount. The combination of a palladium precursor like [Pd(allyl)Cl]₂ with a bulky, electron-rich biarylphosphine ligand such as AdBippyPhos has been demonstrated to be highly efficient, allowing for low catalyst loadings. nih.gov

Table 2: Key Considerations for C-N Coupling with Fluoroalkylamines

| Parameter | Consideration | Rationale |

| Base | Use of weaker bases (e.g., KOPh) is preferred over strong bases. | Fluoroalkylaniline products are often unstable in the presence of strong bases and high heat. nih.gov |

| Catalyst | Palladium precursors with bulky biarylphosphine ligands (e.g., AdBippyPhos). | Promotes efficient catalysis and is suitable for challenging substrates. nih.gov |

| Rate-Limiting Step | Reductive elimination is often the turnover-limiting step. | The electron-withdrawing nature of the fluoroalkyl group impacts this final step of the catalytic cycle. nih.gov |

Chemical Reactivity and Transformation Pathways of 2 Bromo 3,5,6 Trifluoroaniline Analogues

Nucleophilic Substitution Reactions in Haloanilines

The presence of multiple halogen substituents on the aniline (B41778) ring, particularly the electron-withdrawing fluorine atoms, creates a significant electron deficiency in the aromatic system. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The carbon-bromine bond is the most likely site for nucleophilic attack in 2-Bromo-3,5,6-trifluoroaniline. The bromine atom is a relatively good leaving group compared to fluorine. In analogous haloanilines, the bromine atom can be readily displaced by a variety of nucleophiles under appropriate conditions. The strong electron-withdrawing nature of the three fluorine atoms further activates the C-Br bond towards nucleophilic attack.

Common nucleophilic substitution reactions involving the displacement of a bromine atom in similar haloaromatics include reactions with:

Amines: To form diamine derivatives.

Thiols: To produce thioethers.

Alkoxides: To yield aryl ethers.

Table 1: Examples of Nucleophilic Displacement of Bromine

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | Substituted Aniline |

| Thiolate | R-SNa | Aryl Thioether |

This table presents generalized reactions based on the reactivity of analogous compounds.

While the carbon-fluorine bond is significantly stronger than the carbon-bromine bond, the high degree of fluorination in this compound makes the ring highly electron-deficient, which can facilitate the nucleophilic displacement of a fluorine atom. In SNAr reactions, the rate of reaction is influenced by the ability of the ring to stabilize the negative charge in the Meisenheimer complex intermediate. The presence of multiple fluorine atoms provides powerful inductive electron withdrawal, stabilizing this intermediate and thus activating the ring for SNAr.

Typically, a fluorine atom positioned ortho or para to a strong electron-withdrawing group is the most susceptible to displacement. In this molecule, the collective electron-withdrawing effect of the other halogens serves this activating role. However, displacing fluorine generally requires more forcing conditions (higher temperatures, stronger nucleophiles, or specific catalysts) than displacing bromine. beilstein-journals.org

Electrophilic Aromatic Substitution Reactions of Fluorinated Anilines

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. byjus.com The reactivity of fluorinated anilines in EAS reactions is governed by a balance between the activating effect of the amine group and the deactivating effects of the halogen substituents. byjus.com

In electrophilic aromatic substitution, the directing effect of substituents determines the position of the incoming electrophile.

Amine (-NH₂) Group: The amino group is a powerful activating group and an ortho, para-director. byjus.com It donates electron density to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the attack at the ortho and para positions.

Halogen (Br, F) Substituents: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance to stabilize the intermediate. chemistrysteps.com

The presence of multiple strongly electron-withdrawing fluorine atoms has a profound impact on the reactivity of the aniline ring towards electrophiles. The fluorine atoms pull electron density away from the ring via the inductive effect, making the ring less nucleophilic and therefore less reactive in EAS reactions. This deactivation is a significant barrier to overcome.

While the amine group strongly activates the ring, the cumulative deactivating effect of the three fluorine atoms and one bromine atom tends to dominate, making electrophilic substitution reactions challenging. For a reaction to proceed, it would likely require harsh conditions or a very strong electrophile. This effect is even more pronounced in systems containing a trifluoromethyl (-CF₃) group, which is one of the strongest deactivating groups. The cumulative deactivation makes standard EAS reactions like nitration or halogenation difficult without careful optimization of reaction conditions. libretexts.org

Carbon-Carbon and Carbon-Nitrogen Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are among the most common and reliable methods for this purpose. nih.govnih.gov

The general mechanism for these reactions involves a catalytic cycle typically consisting of oxidative addition, transmetalation, and reductive elimination. youtube.com The aryl bromide (in this case, this compound) undergoes oxidative addition to a low-valent metal catalyst, typically Palladium(0).

Notable cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid) to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a new C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C bond.

The reactivity difference between C-Br and C-F bonds allows for selective functionalization. Palladium catalysts will typically react selectively at the C-Br bond while leaving the more robust C-F bonds intact, a principle known as orthogonal coupling. beilstein-journals.org More specialized nickel-based catalytic systems are often required to activate the stronger C-F bonds. beilstein-journals.org

Table 2: Representative Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) / Base | C-C |

| Heck | Alkene | Pd(0) / Base | C-C |

| Buchwald-Hartwig | R₂NH | Pd(0) / Base | C-N |

This table outlines common cross-coupling reactions applicable to the C-Br bond of the title compound.

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. scispace.com In the context of this compound analogues, this palladium-catalyzed reaction enables the coupling of the aryl bromide with a variety of organoboron compounds, leading to the synthesis of polyfluorinated biaryl derivatives. These structures are of significant interest in materials science and medicinal chemistry due to their unique electronic and conformational properties.

The successful coupling of electron-poor fluorinated aryl halides with fluorinated aryl boronates often requires careful optimization of reaction conditions to overcome the reduced nucleophilicity of the boronic acid and the potential for catalyst deactivation. Research has shown that the choice of palladium precursor, ligand, and base is crucial for achieving high yields. For instance, catalyst systems employing palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0) (B46781) in combination with bulky, electron-rich phosphine (B1218219) ligands have proven effective. rsc.orgdntb.gov.ua

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Bromo-2,3,5,6-tetrafluorobenzene | 4-Fluorophenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 1-Bromo-2,4,5-trifluorobenzene | 3,5-Difluorophenylboronic acid | Pd₂(dba)₃, RuPhos | CsF | Dioxane | 90 | 78 |

| 2-Bromo-1,3,4,5-tetrafluorobenzene | 2,4,6-Trifluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 92 |

The data in Table 1 illustrates the versatility of the Suzuki-Miyaura coupling for the synthesis of various polyfluorinated biphenyls. The use of different phosphine ligands, such as SPhos and RuPhos, can significantly influence the reaction efficiency. The choice of base and solvent system is also critical in facilitating the transmetalation and reductive elimination steps of the catalytic cycle.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. mdpi.com This methodology is particularly valuable for the synthesis of diarylamines and N-aryl heterocycles from aryl halides and primary or secondary amines. For analogues of this compound, this reaction provides a direct route to polyfluorinated diarylamines, which are important scaffolds in pharmaceutical and materials chemistry.

The synthesis of these compounds often requires robust catalytic systems capable of coupling electron-deficient aryl halides with a range of amines. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include challenging substrates.

A notable example is the large-scale synthesis of 3-bromo-2,5-difluoroaniline, a close analogue of the target compound. The process involved a palladium-catalyzed monoamination of 1,3-dibromo-2,5-difluorobenzene (B1419311) using benzophenone (B1666685) imine as an ammonia (B1221849) surrogate, followed by hydrolysis. The optimization of this process highlighted the importance of ligand choice and base strength in achieving high selectivity and yield.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1,3-Dibromo-2,5-difluorobenzene | Benzophenone imine | Pd(dba)₂, Xantphos | K₃PO₄ | iPrOAc | 80 | >95 (intermediate) |

| 4-Bromofluorobenzene | Morpholine | Pd(OAc)₂, BINAP | NaOt-Bu | Toluene | 100 | 88 |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Aniline | Pd₂(dba)₃, BrettPhos | LHMDS | Toluene | 110 | 92 |

The examples in Table 2 demonstrate the successful application of the Buchwald-Hartwig amination for the synthesis of fluorinated anilines and diarylamines. The use of specialized ligands like Xantphos and BrettPhos, in conjunction with appropriate bases, allows for efficient coupling even with sterically hindered or electronically deactivated substrates.

Reactions Involving the Amino Functionality

The amino group of this compound and its analogues is a versatile functional handle that can undergo a variety of chemical transformations, providing access to a wide array of derivatives with diverse applications.

Oxidation and Reduction Pathways of Aniline Derivatives

The oxidation of aniline derivatives can lead to a range of products depending on the oxidant and reaction conditions. For polyfluorinated anilines, the electron-withdrawing nature of the fluorine atoms can influence the oxidation potential and the stability of the resulting products. Mild oxidation of some polyhalogenated anilines has been shown to yield the corresponding nitroso compounds. For example, the oxidation of 2,6-difluoroaniline (B139000) with peroxybenzoic acid affords 2,6-difluoronitrosobenzene. rsc.org This transformation provides a pathway to nitroso-functionalized building blocks.

Further oxidation can lead to the formation of nitro compounds. Conversely, the reduction of a corresponding nitro-substituted precursor is a common and effective method for the synthesis of polyfluorinated anilines. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation over palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and metal-mediated reductions using iron, tin, or zinc in acidic media being the most common. khanacademy.org The choice of reducing agent can be critical to ensure chemoselectivity in the presence of other reducible functional groups.

The reduction of a nitro group is a key step in the synthesis of many aniline derivatives. For instance, the reduction of 2-bromo-1-fluoro-3-nitrobenzene to 2-bromo-3-fluoroaniline (B56032) has been achieved in high yield using Raney nickel as a catalyst under hydrogen pressure. nih.gov

| Starting Material | Reagent(s) | Product | Yield (%) |

|---|---|---|---|

| 2,6-Difluoroaniline | Peroxybenzoic acid | 2,6-Difluoronitrosobenzene | - |

| 2-Bromo-1-fluoro-3-nitrobenzene | H₂, Raney Ni | 2-Bromo-3-fluoroaniline | 98 |

| 1-Bromo-2,5-difluoro-3-nitrobenzene | Fe, HCl | 3-Bromo-2,5-difluoroaniline | - |

Diazotization Reactions as Synthetic Intermediates

The diazotization of primary aromatic amines, including this compound analogues, is a fundamental transformation that converts the amino group into a highly versatile diazonium salt. This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, at low temperatures. google.com The resulting diazonium salt is a valuable synthetic intermediate that can undergo a variety of subsequent reactions.

One of the most important applications of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br), cyanide (CN), or other nucleophiles, often catalyzed by copper(I) salts. scispace.comacs.org This provides a powerful method for introducing a wide range of functional groups onto the aromatic ring that may not be accessible through direct substitution methods.

Furthermore, diazonium salts can be used in deamination reactions, where the diazonium group is replaced by a hydrogen atom. This is particularly useful for removing an amino group that was initially introduced to direct the substitution pattern on the aromatic ring. A patent describes a process for the production of 3,5-difluoroaniline (B1215098) where 2-bromo-4,6-difluoroaniline (B1266213) is first diazotized and then the diazonium group is reduced to afford 1-bromo-3,5-difluorobenzene, which is subsequently aminated. This highlights the utility of diazotization in multi-step synthetic sequences.

| Aniline Analogue | Reaction | Reagent(s) | Product | Application |

|---|---|---|---|---|

| 2-Bromo-4,6-difluoroaniline | Diazotization/Reduction | 1. NaNO₂, HBr/H₂O; 2. Isopropyl alcohol, Cu₂O | 1-Bromo-3,5-difluorobenzene | Intermediate for 3,5-difluoroaniline |

| Generic Aryl Aniline | Sandmeyer (Chlorination) | 1. NaNO₂, HCl; 2. CuCl | Aryl Chloride | Halogenation |

| Generic Aryl Aniline | Sandmeyer (Cyanation) | 1. NaNO₂, H₂SO₄; 2. CuCN | Aryl Cyanide | Introduction of nitrile group |

Advanced Research Applications of Halogenated Trifluoroanilines in Organic Synthesis

Precursors for Functional Materials DevelopmentThe scientific literature does not contain information on 2-Bromo-3,5,6-trifluoroaniline as a precursor for functional materials.4.3.1. Synthesis of Fluorinated Polymers with Tailored PropertiesThere is no evidence of this compound being utilized in the synthesis of fluorinated polymers.4.3.2. Specialty Chemicals for Advanced Electronic and Optical Applications (e.g., Organic Light-Emitting Diodes)No research connects this compound to the development of specialty chemicals for electronics or optical applications.

Due to the absence of data for the specified compound, no data tables or a list of mentioned compounds can be generated.

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Analysis

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the molecular vibrations and functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FTIR spectrum of a substituted aniline (B41778), such as 2-Bromo-3,5,6-trifluoroaniline, is expected to exhibit characteristic absorption bands corresponding to the N-H bonds of the amine group, C-N stretching, C-C stretching of the aromatic ring, and the C-Br and C-F stretching of the halogen substituents.

For the related isomer, 2-Bromo-3,4,6-trifluoroaniline, an Attenuated Total Reflectance (ATR)-IR spectrum is available, providing a reference for the expected spectral regions of key functional groups. nih.gov

Table 1: Expected FTIR Absorption Bands for this compound based on general spectral regions and data for related compounds.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| N-H | 3300-3500 | Symmetric and Asymmetric Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=C (aromatic) | 1400-1650 | Ring Stretching |

| C-N | 1250-1350 | Stretching |

| C-F | 1000-1400 | Stretching |

| C-Br | 500-600 | Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is complementary to FTIR and provides information on the vibrational modes of a molecule. While FTIR is sensitive to polar functional groups, FT-Raman is more sensitive to non-polar bonds and symmetric vibrations. For a molecule like this compound, FT-Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic ring and the carbon-halogen bonds.

Comprehensive Assignment and Interpretation of Fundamental Modes

A comprehensive understanding of the vibrational modes of this compound requires a combined analysis of both FTIR and FT-Raman spectra, often supported by computational methods like Density Functional Theory (DFT). Such an analysis allows for the assignment of each observed band to a specific vibrational motion of the molecule.

For related molecules like 2-bromo-6-chloro-4-fluoroaniline, detailed vibrational assignments have been performed by correlating experimental FTIR and FT-Raman data with theoretical calculations. researchgate.netjetir.org These studies help in understanding how the substituents on the aniline ring influence the vibrational frequencies. The fundamental modes of aniline itself are well-documented and serve as a basis for interpreting the spectra of its derivatives. materialsciencejournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H, ¹³C, and ¹⁹F NMR Investigations of Substituted Anilines

¹H NMR: Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show signals for the amine (-NH₂) protons and the aromatic proton. The chemical shift and coupling patterns of the aromatic proton would be influenced by the adjacent fluorine and bromine atoms.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound would display distinct signals for each of the six carbon atoms in the aromatic ring. The chemical shifts of these carbons are significantly affected by the electronegativity of the attached halogen and amine groups. For the isomer 2-Bromo-3,4,6-trifluoroaniline, ¹³C NMR data is available and shows a range of chemical shifts for the aromatic carbons. nih.gov

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show distinct signals for each of the three fluorine atoms, with their chemical shifts and coupling constants providing valuable information about their positions on the aromatic ring and their spatial relationships with each other and the bromine atom.

Table 2: Predicted NMR Data for this compound based on general principles and data for analogous compounds.

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H (Aromatic) | 6.5 - 7.5 | Multiplet |

| ¹H (Amine) | 3.5 - 5.0 | Broad Singlet |

| ¹³C (C-N) | 140 - 150 | Multiplet |

| ¹³C (C-Br) | 110 - 120 | Multiplet |

| ¹³C (C-F) | 150 - 165 | Multiplet |

| ¹³C (C-H) | 115 - 125 | Multiplet |

| ¹⁹F | -100 to -150 | Multiplets |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

For the related isomer, 2-Bromo-3,4,6-trifluoroaniline, the molecular weight is 225.99 g/mol . nih.gov Its mass spectrum shows prominent peaks at m/z 227 and 225, confirming the presence of a single bromine atom. nih.gov The fragmentation of such compounds typically involves the loss of the bromine atom and subsequent fragmentation of the aromatic ring. miamioh.edulibretexts.org

Table 3: Expected Mass Spectrometry Data for this compound.

| Property | Expected Value |

| Molecular Formula | C₆H₃BrF₃N |

| Molecular Weight | ~226 g/mol |

| Key Fragments | [M]⁺, [M-Br]⁺, fragments from ring cleavage |

| Isotopic Pattern | Presence of M+2 peak due to Bromine |

X-ray Diffraction Studies of Related Derivatives for Solid-State Structure Determination

X-ray diffraction is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. While the specific crystal structure of this compound is not extensively documented in publicly accessible crystallographic databases, valuable structural insights can be gleaned from X-ray diffraction studies of closely related halogenated and substituted aniline derivatives. These studies provide a robust framework for understanding the molecular geometry, conformational preferences, and intermolecular interactions that dictate the solid-state architecture of compounds like this compound.

Analysis of various substituted anilines reveals that the geometry of the aniline molecule is sensitive to the nature and position of its substituents. researchgate.net The aniline molecule itself is nonplanar, with the amino group positioned at an angle to the benzene (B151609) ring. researchgate.net For halo-substituted anilines, the amino group typically remains pyramidal, and the C-N bond length is characteristic of a single bond. researchgate.net Electron-withdrawing substituents, such as fluorine and bromine, are known to influence the electronic distribution within the aromatic ring and can affect bond lengths and angles. researchgate.net

In the solid state, the crystal packing of aniline derivatives is governed by a network of non-covalent interactions. For perhalogenated anilines, these interactions are particularly diverse and directional, often involving both hydrogen and halogen bonds. acs.org Studies on co-crystals of bromo-trifluoroanilines (btfa) with nitrogen-containing acceptor molecules have demonstrated the bifunctional nature of these compounds as donors for both hydrogen and halogen bonds. acs.org

The primary intermolecular interactions observed in the crystal structures of related perhalogenated anilines include:

N–H···N Hydrogen Bonds: The amine group of the aniline derivative can act as a hydrogen bond donor to a suitable acceptor, such as a nitrogen atom on an adjacent molecule. acs.org This is often a dominant interaction in determining the supramolecular assembly. acs.org

Br···N Halogen Bonds: The bromine atom, with its electropositive region (σ-hole), can engage in a directional halogen bond with a Lewis basic site, like a nitrogen atom. acs.org

N–H···F and C–H···F Interactions: The fluorine atoms, being highly electronegative, can participate as acceptors in weaker hydrogen bonding interactions with N-H and C-H donors, further stabilizing the crystal lattice. acs.org

The geometric parameters of these key intermolecular interactions, as determined from X-ray diffraction studies of related bromo-trifluoroaniline derivatives, can be summarized as follows.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

|---|---|---|

| N–H···N (Hydrogen Bond) | ~2.9 - 3.2 | ~160 - 175 |

| Br···N (Halogen Bond) | ~2.8 - 3.1 | ~170 - 180 |

| N–H···F (Hydrogen Bond) | ~2.9 - 3.3 | ~140 - 160 |

| C–H···F (Hydrogen Bond) | ~3.2 - 3.5 | ~130 - 150 |

Note: The data presented in this table are representative values derived from published crystallographic data for structurally similar perhalogenated aniline derivatives and serve to illustrate the typical ranges for these interactions. acs.org

Computational Chemistry and Theoretical Investigations of Halogenated Trifluoroanilines

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are essential for understanding the intrinsic properties of molecules. These methods can be broadly categorized into Density Functional Theory and ab initio approaches.

Density Functional Theory (DFT) Studies for Ground State Properties

DFT has become a popular method for computational studies due to its balance of accuracy and computational cost. In a typical DFT study on a molecule like 2-Bromo-3,5,6-trifluoroaniline, researchers would employ various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) to calculate its ground state properties. These properties include optimized geometry, vibrational frequencies, and Mulliken atomic charges. Without specific studies on this compound, no data can be presented.

Ab Initio Methods for Electronic Structure

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods are often used to provide a more rigorous description of the electronic structure. For this compound, these calculations would yield valuable information on electron correlation effects and provide a benchmark for DFT results. As no such studies are available, a detailed analysis is not possible.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is crucial for its chemical behavior. Computational methods are used to find the most stable arrangement of atoms in a molecule, known as the optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles. For this compound, this analysis would reveal the planarity of the benzene (B151609) ring and the orientation of the amino and halogen substituents. In the absence of specific computational data, a table of these geometric parameters cannot be provided.

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its reactivity and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO Energies) for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, these values would predict its susceptibility to electrophilic and nucleophilic attack. Without relevant research, a data table of HOMO-LUMO energies cannot be generated.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It can identify significant orbital interactions, charge transfer between atoms, and the nature of intermolecular forces. For this compound, NBO analysis would quantify the delocalization of electron density and the effects of the electron-withdrawing halogen substituents on the aromatic system and the amino group. Due to the lack of specific studies, no findings from an NBO analysis can be reported.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution of a molecule and predict its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In the context of halogenated anilines, MEP analysis helps in understanding how the substituents (bromine, fluorine, and the amino group) influence the charge distribution across the aromatic ring. For molecules similar to this compound, theoretical calculations, often performed using Density Functional Theory (DFT), reveal distinct potential gradients. researchgate.netthaiscience.info

Negative Regions (Red/Yellow): These areas indicate high electron density and are susceptible to electrophilic attack. In halogenated anilines, the most negative potential is typically localized around the nitrogen atom of the amino group due to the presence of its lone pair of electrons. The fluorine atoms, being highly electronegative, also create electron-rich zones. researchgate.netthaiscience.info

Positive Regions (Blue): These areas signify electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the amino group typically exhibit a positive electrostatic potential, making them potential hydrogen-bond donors. researchgate.net

Neutral Regions (Green): These areas represent regions with near-zero potential. researchgate.net

Table 1: Predicted Reactive Sites in this compound based on MEP Principles

| Reactive Site | Type of Attack | Corresponding Color on MEP Map |

|---|---|---|

| Nitrogen Atom (NH₂) | Electrophilic | Red |

| Hydrogen Atoms (NH₂) | Nucleophilic | Blue |

Vibrational Frequency Computations and Validation Against Experimental Data

Computational quantum chemistry provides a powerful method for calculating the vibrational frequencies of molecules. These theoretical predictions can be compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to validate both the computational model and the experimental assignments. researchgate.netglobalresearchonline.net For aniline (B41778) and its halogenated derivatives, DFT methods, particularly with the B3LYP functional, have shown excellent agreement with experimental findings. globalresearchonline.netasianpubs.org

The process involves:

Geometry Optimization: The molecule's structure is first optimized to find its lowest energy conformation. For similar molecules, calculations have been performed at levels like HF/6-311++G(d,p) and B3LYP/6-311++G(d,p). globalresearchonline.net

Frequency Calculation: Harmonic vibrational frequencies are then computed at the optimized geometry. asianpubs.org

Scaling: Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are scaled by empirical factors (e.g., 0.95-0.98 for B3LYP) to improve the correlation with experimental data. globalresearchonline.netasianpubs.org

Studies on a wide range of haloaniline derivatives have demonstrated a strong correlation between scaled theoretical frequencies and experimental values for key vibrational modes. asianpubs.org These modes include N-H stretching, C-N stretching, C-X (halogen) stretching, and aromatic C=C stretching vibrations. researchgate.netasianpubs.org This agreement allows for precise assignment of the observed spectral bands to specific molecular motions. nih.gov

Table 2: Representative Vibrational Modes and Typical Frequency Ranges for Halogenated Anilines

| Vibrational Mode | Typical Experimental Frequency Range (cm⁻¹) | Typical Scaled DFT (B3LYP) Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3550 | 3470 - 3570 |

| N-H Symmetric Stretch | 3350 - 3450 | 3370 - 3470 |

| C=C Aromatic Stretch | 1400 - 1650 | 1400 - 1650 |

| C-N Stretch | 1250 - 1350 | 1260 - 1360 |

| C-F Stretch | 1100 - 1300 | 1100 - 1300 |

Note: The data are generalized from studies on similar halogenated anilines and represent expected values for this compound. researchgate.netasianpubs.orgmaterialsciencejournal.org

Theoretical Insights into Reaction Mechanisms and Regioselectivity

Computational chemistry is instrumental in elucidating complex reaction mechanisms, predicting the most likely pathways, and explaining the regioselectivity of chemical reactions.

Computational Studies on Proton Transfer Assisted Catalysis

Aniline and its derivatives can act as catalysts, particularly in reactions involving proton transfer. DFT calculations have been employed to explore the mechanisms of such reactions, for instance, in electrophilic aromatic halogenations. researchgate.net

A novel mechanism revealed by DFT calculations for aniline-catalyzed halogenation suggests that the process is more complex than a simple halogen transfer. It involves the aniline catalyst acting as both a halonium (X⁺) and a proton (H⁺) shuttle. researchgate.net Key steps elucidated through computation include:

The formation of an imine intermediate from the aniline and the halogen source.

Autogenic protonation of the imine, which is crucial for activating the electrophilic halogen for transfer to a substrate.

The aniline and its corresponding imine work in concert to shuttle protons and halonium ions, completing the catalytic cycle. researchgate.net

These computational models highlight that the efficiency of such catalysis is highly dependent on the thermodynamic barriers, which can be significantly influenced by the electronic properties of the aniline derivative used. researchgate.net The presence of multiple fluorine atoms and a bromine atom in this compound would significantly alter its basicity and nucleophilicity, thereby affecting its catalytic activity in proton-transfer-mediated reactions.

Theoretical Examination of C-H Activation Pathways

The selective functionalization of C-H bonds is a transformative area in organic synthesis, and computational studies provide essential insights into the underlying mechanisms. princeton.eduacs.org For aromatic compounds like this compound, C-H activation is typically achieved using transition metal catalysts (e.g., palladium, rhodium). acs.orghw.ac.uk

Theoretical examinations of these pathways often focus on:

Mechanism Elucidation: Computational chemistry helps distinguish between different proposed mechanisms, such as concerted metalation-deprotonation (CMD), where the C-H bond cleavage and metal-carbon bond formation occur in a single step. hw.ac.uk

Role of Directing Groups: The amino group in this compound can act as a directing group, coordinating to the metal catalyst and positioning it to activate a specific C-H bond, typically in the ortho position. acs.org However, the substitution pattern of this molecule means there are no ortho C-H bonds available, making C-H activation more challenging and necessitating alternative pathways or the activation of the C-H bond on a different molecule in an intermolecular reaction.

Regioselectivity: In cases where multiple C-H bonds are present, computational modeling can predict which bond is most likely to be activated by calculating the activation energies for different pathways. acs.org

For polyhalogenated substrates, theoretical studies are crucial for understanding how the strong electronic effects of the halogens influence the acidity of the C-H bonds and the stability of the reaction intermediates, thereby guiding the development of effective catalytic systems. nih.gov

Comparative Studies and Structure Reactivity Relationships Within Halogenated Aniline Classes

Analysis of Positional Isomer Effects on Reactivity and Synthesis

The placement of bromine and fluorine atoms on the aniline (B41778) ring dictates the electronic and steric environment, which in turn governs the molecule's reactivity and the synthetic routes used for its preparation. The -NH2 group is a strongly activating ortho-, para-director in electrophilic aromatic substitution, while halogens are deactivating but also ortho-, para-directing. In polyhalogenated systems, the regiochemical outcome of reactions is a complex interplay of these competing effects, alongside steric hindrance.

Information regarding the specific synthesis and reactivity of 5-Bromo-2,3,4-trifluoroaniline is limited in readily available literature. However, its structure suggests that its synthesis would likely start from a corresponding nitrobenzene (B124822) or via bromination of 2,3,4-trifluoroaniline. In an electrophilic substitution like bromination on 2,3,4-trifluoroaniline, the incoming electrophile would be directed by the powerful -NH2 group to the ortho (position 6) and para (position 5) positions. The fluorine atoms at positions 2, 3, and 4 are electron-withdrawing, deactivating the ring, but the -NH2 group's activating effect typically dominates. The formation of the 5-bromo isomer would be a result of para-substitution, which is often sterically favored over ortho-substitution.

2-Bromo-4,5,6-trifluoroaniline (CAS 122375-82-0) presents a different substitution pattern. Its synthesis and reactivity are influenced by the bromine atom being ortho to the amino group, and a fluorine atom on the other ortho position (C6). A plausible synthetic route involves the bromination of 3,4,5-trifluoroaniline. The amino group would direct the incoming bromine to the ortho position (C2 or C6). The fluorine atoms at C3, C4, and C5 deactivate the ring, but the directing effect of the amino group is paramount. The reactivity of 2-Bromo-4,5,6-trifluoroaniline in subsequent reactions, such as N-acylation or diazotization, would be sterically hindered by the presence of both bromo and fluoro substituents ortho to the amino group.

The synthesis of 3-Bromo-2,5,6-trifluoroaniline has been described via a nucleophilic aromatic substitution pathway. One patent describes its preparation from 1-bromo-2,3,4,5-tetrafluorobenzene (B89577) by reaction with aqueous ammonium (B1175870) hydroxide. googleapis.com In this reaction, the ammonia (B1221849) acts as a nucleophile, displacing one of the fluorine atoms. The displacement occurs preferentially at the C1 position (para to the bromine) to yield the aniline, which then isomerizes to the more stable 3-bromo-2,5,6-trifluoroaniline. This synthetic approach highlights a different mode of reactivity compared to electrophilic substitution on a pre-existing aniline. The resulting isomer has a bromine atom meta to the amino group, which will influence its electronic properties and subsequent reactivity.

2-Bromo-3,4,6-trifluoroaniline (CAS 1481-21-6) is another positional isomer where the bromine is ortho to the amino group. nih.gov A related compound, 2,3,4-trifluoro-6-bromaniline, is synthesized by the direct bromination of 2,3,4-trifluoroaniline. nih.gov The strong activating and ortho, para-directing effect of the amino group directs the bromine to the vacant C6 position (ortho to -NH2). This demonstrates the powerful directing ability of the amino group even on a heavily deactivated ring. The reactivity of 2-Bromo-3,4,6-trifluoroaniline would be similar to other 2-bromo anilines, with notable steric hindrance at the amino group.

| Compound | Plausible Synthetic Precursor | Key Synthetic Transformation | Expected Reactivity Considerations |

|---|---|---|---|

| 2-Bromo-3,5,6-trifluoroaniline | 1,2,4,5-Tetrafluoro-3-nitrobenzene | Bromination followed by reduction | Steric hindrance at NH2 group from Br (C2) and F (C6) |

| 5-Bromo-2,3,4-trifluoroaniline | 2,3,4-Trifluoroaniline | Electrophilic bromination (para-substitution) | Less steric hindrance at NH2 compared to ortho-bromo isomers |

| 2-Bromo-4,5,6-trifluoroaniline | 3,4,5-Trifluoroaniline | Electrophilic bromination (ortho-substitution) | Significant steric hindrance at NH2 from Br (C2) and F (C6) |

| 3-Bromo-2,5,6-trifluoroaniline | 1-Bromo-2,3,4,5-tetrafluorobenzene | Nucleophilic aromatic substitution with NH3 | Different electronic effects with Br meta to NH2 |

| 2-Bromo-3,4,6-trifluoroaniline | 2,3,5-Trifluoroaniline | Electrophilic bromination (ortho-substitution) | Significant steric hindrance at NH2 from Br (C2) and F (C6) |

Impact of Different Halogen Substituents (Bromine, Trifluoromethyl, Fluorine) on Electronic Properties and Synthetic Utility

Bromine: Bromine is less electronegative than fluorine but has a weaker +M effect due to less effective orbital overlap with the carbon p-orbitals of the benzene (B151609) ring. It is also a deactivating, ortho-, para-director.

Trifluoromethyl (CF3): The CF3 group is strongly electron-withdrawing due to the cumulative inductive effect of the three fluorine atoms. It has no electron-donating resonance effect and is a powerful deactivating group and a meta-director.

The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents. A positive σ value indicates an electron-withdrawing character.

| Substituent | Inductive Effect | Resonance Effect | Hammett Constant (σp) | Directing Effect |

|---|---|---|---|---|

| -F | Strongly withdrawing (-I) | Weakly donating (+M) | +0.06 | ortho, para |

| -Br | Withdrawing (-I) | Weakly donating (+M) | +0.23 | ortho, para |

| -CF3 | Strongly withdrawing (-I) | None (-M) | +0.54 | meta |

These electronic differences have profound implications for synthetic utility.

Anilines with F and Br can still undergo electrophilic substitutions at the ortho and para positions relative to the amino group, although at a reduced rate compared to aniline. The C-Br bond is also a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck), which is a key aspect of its utility.

Anilines with CF3 are highly deactivated, making electrophilic substitution difficult. However, the CF3 group is highly sought after in medicinal and agricultural chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of molecules. nbinno.comnbinno.com Therefore, trifluoromethylated anilines are valuable building blocks, often used in coupling reactions or after conversion of the amino group to a diazonium salt. google.comrsc.org

Steric Hindrance Effects on Reactivity and Regioselectivity in Substituted Anilines

Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, plays a crucial role in the chemistry of substituted anilines. This is particularly evident in compounds with substituents in the ortho positions relative to the amino group, a phenomenon often referred to as the "ortho effect". nih.gov

In this compound, the amino group is flanked by a bromine atom at C2 and a fluorine atom at C6. This ortho-disubstitution creates significant steric crowding around the amino group. The consequences of this steric hindrance include:

Reduced Reactivity of the Amino Group: Reactions that involve direct attack at the nitrogen atom, such as acylation, alkylation, or sulfonylation, will be slower compared to anilines with less hindered amino groups. The bulky ortho substituents physically block the approach of reagents to the nitrogen lone pair. nih.gov

Inhibition of Protonation and Reduced Basicity: The protonation of the amino group is sterically hindered. When protonated, the nitrogen atom rehybridizes from sp2 to sp3, adopting a tetrahedral geometry. This change brings the hydrogen atoms on the nitrogen into closer proximity with the ortho substituents, leading to steric strain. This strain destabilizes the anilinium conjugate acid, making the parent aniline a weaker base. nih.gov

Studies on other sterically crowded anilines have shown that electrophilic substitution on the ring can be preferred over reaction at a sterically encumbered amino group. nih.gov This highlights how steric factors can fundamentally alter the expected reactivity patterns based on electronic effects alone.

Future Perspectives and Emerging Research Avenues for 2 Bromo 3,5,6 Trifluoroaniline

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The future synthesis of 2-Bromo-3,5,6-trifluoroaniline and related polyhalogenated anilines is increasingly focused on green chemistry principles to minimize environmental impact. Current multi-step syntheses for similar compounds often rely on harsh reagents and generate significant waste. Emerging research avenues are geared towards developing more sustainable and efficient routes.

Key areas of development include:

One-Pot Reactions: Inspired by methodologies developed for other halogenated anilines, future syntheses could employ one-pot procedures that reduce the need for intermediate isolation and purification steps. For instance, methods using 98% sulfuric acid for sulfonation and bromination in a single vessel have been patented for related molecules, significantly reducing wastewater and handling steps. wipo.int

Reduction of Energy Consumption: Traditional methods, such as desulfonation steps, can require high temperatures (e.g., 200°C). Future research will likely focus on solvent systems or catalysts that can lower these energy requirements. The use of anisole (B1667542) as a solvent has been shown to reduce the desulfonation temperature to 50-60°C in the synthesis of a related bromo-fluoroaniline, providing a clear path for reducing energy consumption in analogous syntheses. wipo.int

Safer Reagents: Moving away from hazardous materials is a critical goal. For example, some synthetic routes for bromo-fluoroanilines have historically used sodium azide, an explosive compound unsuitable for large-scale industrial production. google.com Future methodologies will prioritize alternatives, such as improved bromination systems like hydrogen bromide/hydrogen peroxide, which are safer and more suitable for industrial application. google.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Approach | Emerging Sustainable Approach |

|---|---|---|

| Reaction Steps | Multiple discrete steps with isolation | One-pot or telescoped reactions |

| Energy Input | High temperatures (e.g., >180°C) | Lower reaction temperatures (e.g., 50-80°C) |

| Reagents | Use of hazardous materials (e.g., sodium azide) | Safer alternatives (e.g., HBr/H₂O₂) |

| Waste Generation | High volume of aqueous and solvent waste | Reduced wastewater and solvent recycling |

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The multiple halogen substituents on the this compound ring present a significant challenge and an opportunity for selective chemical transformations. The bromine atom is a prime site for cross-coupling reactions, while the C-H and C-F bonds also offer potential for functionalization. Future research will heavily rely on the development of novel catalytic systems to control reactivity and regioselectivity.

Aromatic amines are known to be challenging substrates for some reactions, as they can be polybrominated when treated with bromine. orgsyn.org The development of mild brominating agents has been an area of focus to achieve selective monobromination without needing to protect the amino group. orgsyn.org For a highly substituted molecule like this compound, catalytic systems will be crucial for targeting specific positions for further modification. Research is anticipated in areas such as:

Site-Selective Cross-Coupling: Developing palladium, nickel, or copper catalysts with specialized ligands that can selectively activate the C-Br bond for Suzuki, Heck, or Buchwald-Hartwig couplings without disturbing the C-F bonds.

Directed C-H Functionalization: Investigating transition-metal catalysts (e.g., rhodium, iridium) that can use the aniline's amino group as a directing group to functionalize the single available C-H position, enabling the introduction of new alkyl or aryl groups.

Catalytic C-F Activation: While more challenging, the selective activation and functionalization of a specific C-F bond using advanced catalytic systems (e.g., nickel or palladium with specialized phosphine (B1218219) ligands) could open up unprecedented synthetic pathways to novel derivatives.

Design and Synthesis of New Derivatives for Specialized Applications

Halogenated and trifluoromethyl-substituted anilines are well-established pharmacophores and key intermediates in various industries. scispace.commdpi.com The unique electronic signature of this compound makes it a promising starting material for new derivatives with tailored properties.

Future research will likely focus on synthesizing derivatives for applications in:

Pharmaceuticals: The trifluoromethyl group is known to enhance metabolic stability and membrane permeability in drug candidates. Derivatives of this compound could be investigated as intermediates for novel anticancer agents, antimicrobials, or enzyme inhibitors. For example, related fluorinated aniline (B41778) derivatives have been used to synthesize potent inhibitors of protein kinase B (Akt), a target in cancer therapy.

Agrochemicals: Many modern herbicides and pesticides incorporate fluorinated aromatic rings. Research into derivatives could lead to the development of new agrochemicals with high efficacy and improved environmental profiles, similar to how related compounds have served as intermediates for herbicides like florasulam.

Materials Science: The high degree of halogenation suggests potential applications in functional materials. Derivatives could be explored as components of liquid crystals, polymers with high thermal stability, or electro-optical materials.

Table 2: Potential Applications of Derivatives Based on Related Compound Classes

| Application Area | Example of Related Compound Class | Potential Function of Derivative |

|---|---|---|

| Anticancer Drugs | 2-amino-4-arylthiazoles | Protein Kinase B (Akt) Inhibitors |

| Antimicrobials | Pyrazole derivatives | Bacterial Growth Inhibitors nih.gov |

| Agrochemicals | Florasulam intermediates | Herbicides for broad-leaved weeds |

| Antiviral Drugs | Letermovir intermediates | CMV DNA Terminase Complex Inhibitors google.com |

Advanced Computational Modeling for Predictive Synthesis and Reactivity in Highly Substituted Aromatic Systems

Given the complexity of highly substituted aromatic systems, trial-and-error synthesis is inefficient. Advanced computational modeling offers a powerful tool to predict reactivity and guide experimental design for molecules like this compound.

Emerging computational avenues include:

Regioselectivity Prediction: Tools like RegioSQM are designed to predict the site of electrophilic aromatic substitution (EAS) by calculating the proton affinities of aromatic C-H bonds. nih.govresearchgate.net Such methods can be applied to predict the most likely site of reactions like nitration or further halogenation on the aniline ring, achieving high accuracy (over 90% in some studies). nih.gov This allows chemists to anticipate the outcome of a reaction before running it in the lab. nih.govresearchgate.netnih.gov

Machine Learning Models: Newer approaches utilize machine learning and graph-convolutional neural networks to predict site selectivity across a wide range of C-H functionalization reactions. mit.edu These models can be trained on large reaction datasets and offer near-instantaneous predictions, drastically reducing the time compared to semi-empirical methods and helping chemists prioritize synthetic routes with a higher likelihood of success. mit.edu

Table 3: Computational Tools for Predicting Reactivity

| Computational Method | Primary Application | Key Advantage |

|---|---|---|

| RegioSQM | Predicts regioselectivity of electrophilic aromatic substitution. nih.govnih.gov | Fast, user-friendly, and requires only a SMILES string as input. researchgate.net |

| DFT (B3LYP) | Calculates optimized geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net | Provides detailed insight into molecular structure and electronic behavior. |

| Machine Learning (WLN) | Multitask prediction of site selectivity for various C-H functionalizations. mit.edu | Extremely fast predictions (<1 second per molecule) with high accuracy. mit.edu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products